

An In-depth Technical Guide to the Physico-chemical Properties of D-Homocysteine

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Compound of Interest

Compound Name: *D-Homocysteine*

Cat. No.: *B031012*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Homocysteine is the dextrorotatory enantiomer of the sulfur-containing, non-proteinogenic amino acid homocysteine. While its stereoisomer, L-homocysteine, is a well-studied intermediate in methionine metabolism with significant implications in cardiovascular and neurodegenerative diseases, the specific biological roles and physico-chemical characteristics of **D-homocysteine** are less elucidated. This technical guide provides a comprehensive overview of the core physico-chemical properties of **D-Homocysteine**, detailed experimental protocols for its analysis, and a review of its known involvement in biological pathways, tailored for researchers, scientists, and drug development professionals.

Physico-chemical Properties of D-Homocysteine

The fundamental physico-chemical properties of **D-Homocysteine** are crucial for its handling, analysis, and understanding its behavior in biological systems. These properties are summarized in the tables below. It is important to note that some data is derived from studies on the racemic mixture (DL-homocysteine) or the L-enantiomer, and this is indicated where applicable.

Identifier	Value
IUPAC Name	(2R)-2-amino-4-sulfanylbutoic acid
CAS Number	6027-14-1[1]
PubChem CID	134603[1]
Molecular Formula	C4H9NO2S[1]

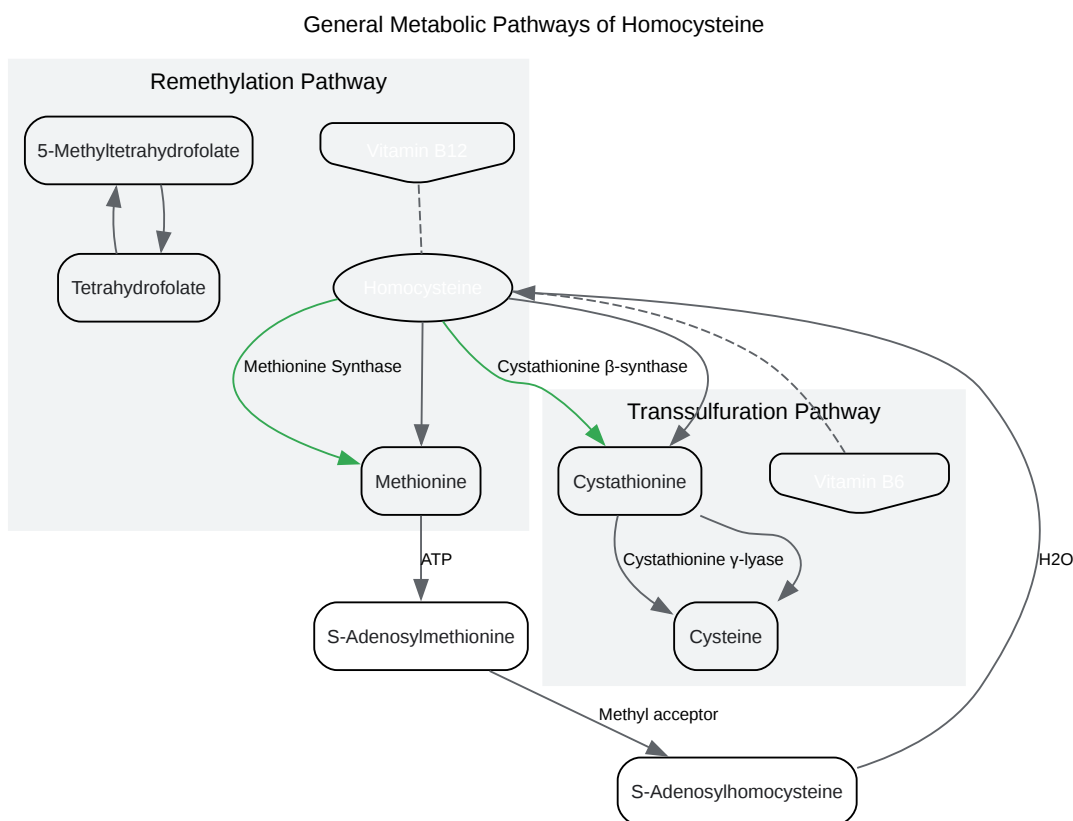
Physical and Chemical Properties	Value
Molecular Weight	135.18 g/mol [2]
Melting Point	232-233 °C (decomposes) for DL-form[3][4][5]
Appearance	White crystalline powder[2]
Solubility	Soluble in water[2][5]. The solubility of L-homocysteine in PBS (pH 7.2) is approximately 5 mg/mL[6]. Data for DL-homocystine indicates its solubility is influenced by ionic strength[7].
pKa Values (for DL-form at 25°C)	pK1 (α-carboxyl): 2.22, pK2 (α-amino): 8.87, pK3 (sulfhydryl): 10.86[3][4]
Specific Optical Rotation ([α] _D)	-21.5° (c=1, for the thiolactone hydrochloride derivative)[4]

Signaling and Metabolic Pathways

Homocysteine, in general, is a critical junction point in two major metabolic pathways: remethylation and transsulfuration. While most research has focused on L-homocysteine, it is plausible that **D-homocysteine** may interact with or influence these pathways, although its specific metabolic fate is not well-defined.

Homocysteine Metabolism

The metabolism of homocysteine is crucial for maintaining cellular homeostasis. Disruptions in these pathways can lead to hyperhomocysteinemia, a condition linked to various pathologies.



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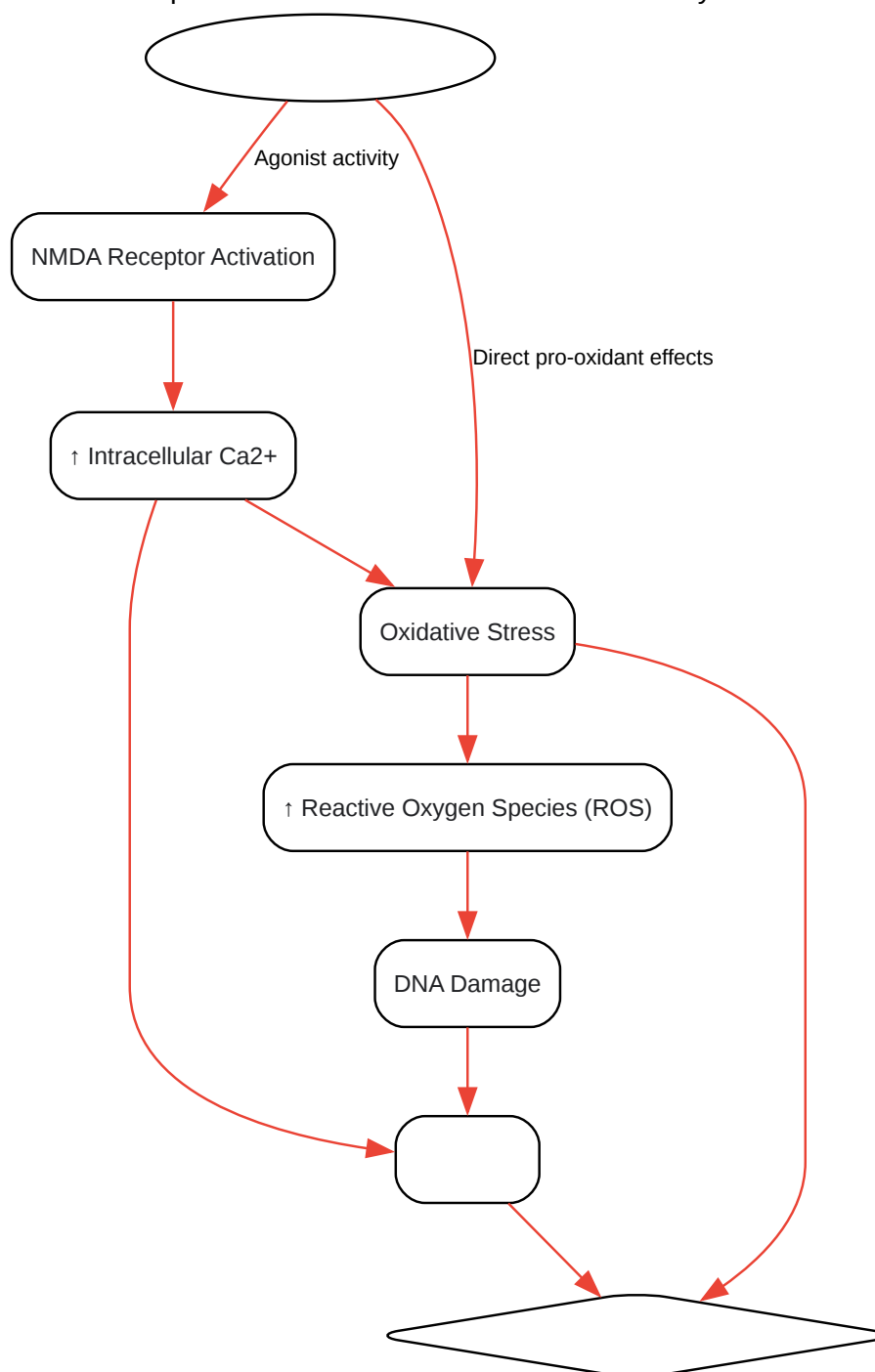
General Metabolic Pathways of Homocysteine

Neurotoxic Signaling of Homocysteine

Elevated levels of homocysteine are associated with neurotoxicity, primarily through mechanisms involving the N-methyl-D-aspartate (NMDA) receptor, oxidative stress, and

apoptosis. While most studies use L-homocysteine or a racemic mixture, **D-homocysteine** is also implicated in NMDA receptor interactions.[3][8]

Proposed Neurotoxic Mechanisms of Homocysteine



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Proposed Neurotoxic Mechanisms of Homocysteine

Experimental Protocols

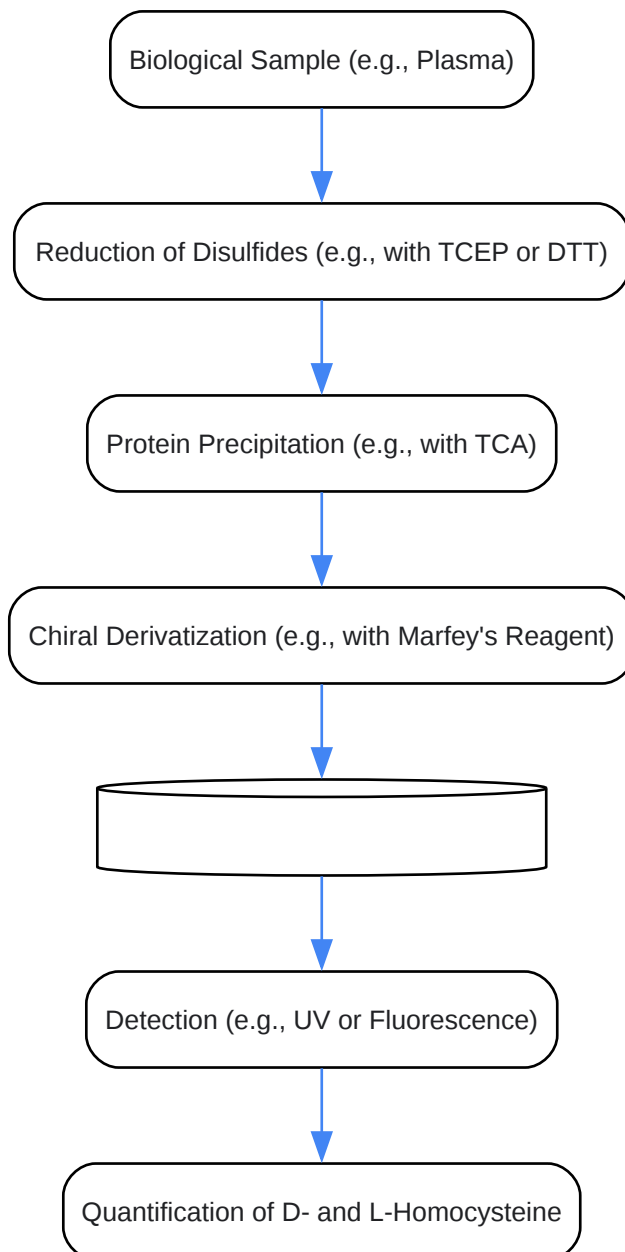
Accurate quantification and analysis of **D-Homocysteine** are essential for research and clinical applications. The following sections detail established methodologies.

Chiral Separation of D- and L-Homocysteine by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying homocysteine enantiomers. This typically involves pre-column derivatization to create diastereomers that can be resolved on a standard reversed-phase column.

Workflow for Chiral HPLC Analysis:

Workflow for Chiral HPLC Analysis of Homocysteine



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Workflow for Chiral HPLC Analysis of Homocysteine

Detailed Protocol for Derivatization with Marfey's Reagent (FDAA):[\[2\]](#)

- Sample Preparation:
 - To 100 μ L of plasma or serum, add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM.
 - Incubate at room temperature for 30 minutes to reduce disulfide-bound homocysteine.
 - Precipitate proteins by adding 100 μ L of 10% (w/v) trichloroacetic acid (TCA).
 - Vortex and centrifuge at 10,000 x g for 10 minutes.
 - Collect the supernatant for derivatization.
- Derivatization:
 - To 50 μ L of the supernatant, add 100 μ L of 1 M sodium bicarbonate.
 - Add 200 μ L of a 1% (w/v) solution of N α -(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent) in acetone.
 - Incubate the mixture at 40°C for 1 hour in the dark.
 - Cool to room temperature and add 50 μ L of 2 M HCl to stop the reaction.
- HPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).
 - Mobile Phase: A gradient of 0.1 M triethylammonium phosphate buffer (pH 3.0) and acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at 340 nm.
 - Injection Volume: 20 μ L.

Analysis of Total Homocysteine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of total homocysteine.

Protocol Outline:[9][10]

- Sample Preparation:
 - To 50 μ L of plasma, add 50 μ L of an internal standard solution (e.g., D4-homocysteine).
 - Add 50 μ L of a reducing agent (e.g., DTT or TCEP) and incubate for 5-10 minutes at room temperature.
 - Add 200 μ L of a precipitation reagent (e.g., methanol or acetonitrile) to remove proteins.
 - Vortex and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
 - Transfer the supernatant for analysis.
- LC-MS/MS Conditions:
 - LC System: A standard HPLC or UPLC system.
 - Column: A reversed-phase C18 or similar column.
 - Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
 - Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
 - MRM Transitions: Monitor the specific precursor-to-product ion transitions for homocysteine and the internal standard.

Enzymatic Assay for Total Homocysteine

Enzymatic assays provide a high-throughput and cost-effective method for measuring total homocysteine. These assays are often based on the conversion of homocysteine to S-adenosylhomocysteine (SAH), which is then measured.[1][5]

Assay Principle:[\[1\]](#)

- Reduction: Disulfide forms of homocysteine in the sample are reduced to free homocysteine.
- Conversion: Homocysteine reacts with S-adenosylmethionine (SAM) in a reaction catalyzed by a homocysteine S-methyltransferase to form methionine and SAH.
- Detection: The amount of SAH produced is measured through a series of coupled enzymatic reactions that result in a change in absorbance or fluorescence, which is proportional to the initial homocysteine concentration.

Stability and Storage

Proper sample handling and storage are critical for accurate homocysteine measurement due to its instability in whole blood. After blood collection, homocysteine is continuously produced and released by red blood cells, leading to an artificial increase in its plasma concentration.[\[11\]](#)
[\[12\]](#)

- Whole Blood: Samples should be placed on ice immediately after collection and centrifuged to separate plasma within one hour.[\[11\]](#)
- Stabilizers: Blood collection tubes containing stabilizers like acidic citrate or 3-deazaadenosine can be used to inhibit homocysteine production for several hours at room temperature.[\[13\]](#)[\[14\]](#)
- Plasma/Serum: Once separated, homocysteine is stable in plasma or serum for several days at 4°C and for longer periods when frozen at -20°C or -80°C.[\[15\]](#)

Conclusion

This technical guide provides a detailed overview of the physico-chemical properties of **D-Homocysteine**, along with established experimental protocols for its analysis and a summary of its known biological context. While much of the existing research has focused on L-homocysteine or the racemic mixture, the methodologies presented here, particularly for chiral separation, provide a foundation for more specific investigations into the distinct roles of **D-homocysteine**. For researchers and professionals in drug development, a thorough

understanding of these properties and analytical techniques is essential for advancing our knowledge of this intriguing molecule and its potential impact on human health.

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